

Selectivity profile of 1-Chloro-4-(4-pyridinylmethyl)phthalazine against related kinases

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Compound of Interest

Compound Name:	1-Chloro-4-(4-pyridinylmethyl)phthalazine
Cat. No.:	B029344

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A Comparative Guide to Kinase Selectivity

Note on the Analyzed Compound: The compound specified, **1-Chloro-4-(4-pyridinylmethyl)phthalazine**, is a known chemical intermediate used in the synthesis of more complex molecules. As such, a dedicated kinase selectivity profile for this precursor is not publicly available. This guide will use Doramapimod (BIRB 7796), a well-characterized and potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), as a representative example to illustrate the principles and data presentation of a kinase selectivity profile. Doramapimod is relevant as it targets a key signaling kinase and extensive inhibitory data is available.

Selectivity Profile of Doramapimod (BIRB 796)

Doramapimod is a highly potent and selective inhibitor of p38 MAP kinases. It binds to an allosteric site on the kinase, which confers a high degree of selectivity.^{[1][2][3][4]} The inhibitory activity of Doramapimod has been quantified against all four isoforms of p38 MAPK (α , β , γ , δ) and a panel of other related kinases to determine its selectivity.

The data presented below is a summary of its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value corresponds to a higher potency.

Table 1: Inhibitory Activity of Doramapimod (BIRB 796) Against p38 Isoforms and Other Kinases

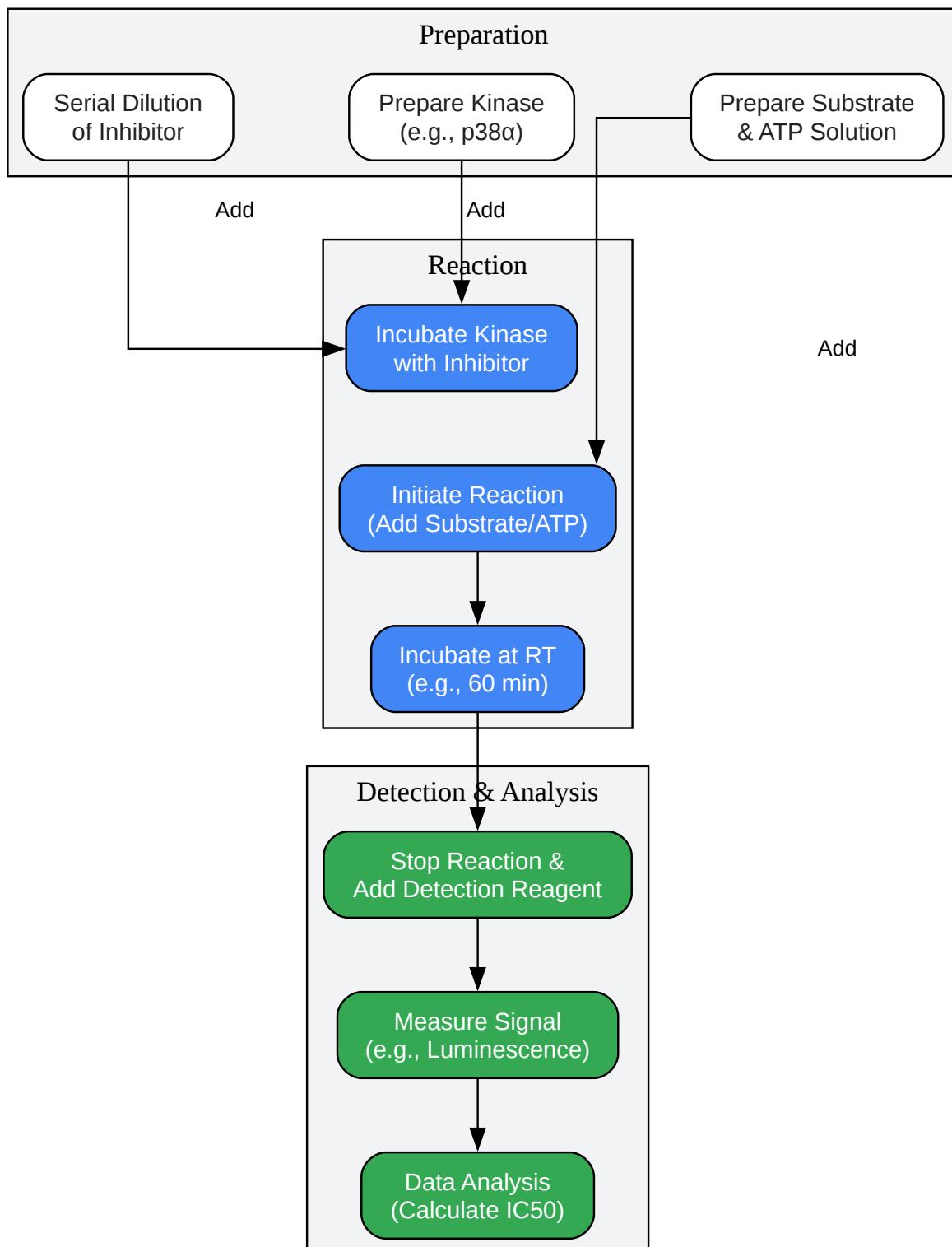
Kinase Target	IC50 (nM)	Assay Type
p38 α	38	Cell-free
p38 β	65	Cell-free
p38 γ	200	Cell-free
p38 δ	520	Cell-free
B-Raf	83	Cell-free
JNK2	>10,000	Cell-free
ERK-1	>10,000	Cell-free
SYK	>10,000	Cell-free
IKK2	>10,000	Cell-free

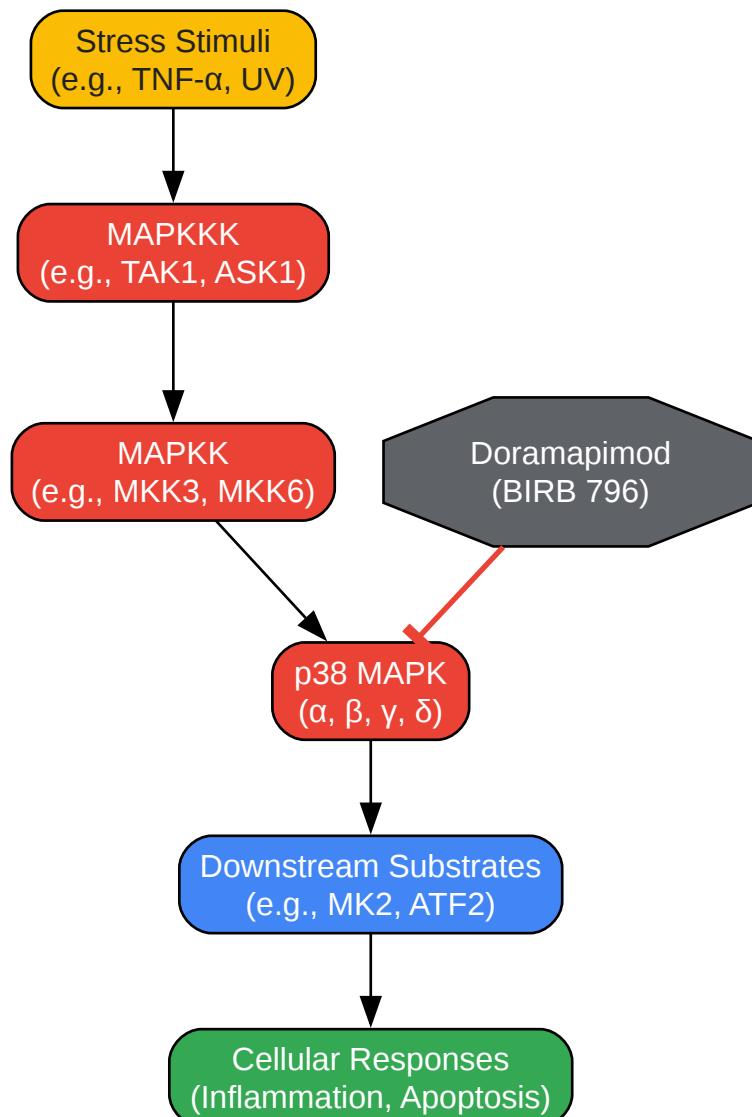
Data sourced from multiple references.[\[5\]](#)[\[6\]](#)[\[7\]](#)

As the data indicates, Doramapimod is most potent against the p38 α and p38 β isoforms.[\[5\]](#)[\[6\]](#)[\[7\]](#) It demonstrates significantly weaker inhibition against the γ and δ isoforms and has been shown to have over 330-fold greater selectivity for p38 α compared to JNK2.[\[5\]](#)[\[6\]](#) The compound shows insignificant inhibition against other kinases like ERK-1, SYK, and IKK2 at concentrations up to 10 μ M.[\[5\]](#)[\[8\]](#)

Experimental Methodology

The determination of a kinase inhibitor's selectivity profile is achieved through robust in vitro kinase assays. The general workflow for such an assay is depicted below.





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